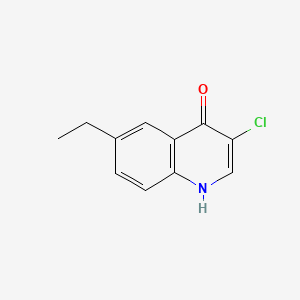

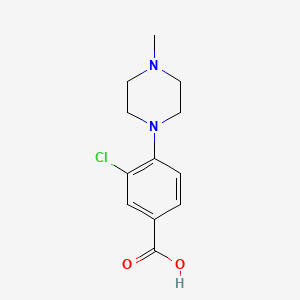

3-Bromo-4-chloro-6-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

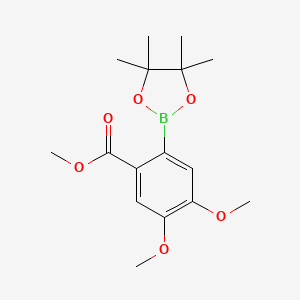

3-Bromo-4-chloro-6-methylquinoline is a chemical compound with the molecular formula C10H7BrClN . It is used in scientific research and its unique structure enables its application in various fields like drug discovery and material synthesis.

Synthesis Analysis

Quinoline derivatives are utilized in various areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The synthesis of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chloro-6-methylquinoline is represented by the linear formula C10H7BrClN . The InChI code for this compound is 1S/C10H7BrClN/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 .Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-4-chloro-6-methylquinoline is 256.53 g/mol . The exact mass is 254.94504 g/mol . The compound has a complexity of 188 .Applications De Recherche Scientifique

Organic Synthesis Applications

One study focused on the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one , demonstrating the compound's synthesis through condensation and cyclization reactions, highlighting its relevance in preparing materials for infectious disease research. This work emphasizes optimizing synthetic steps for increased yield and addressing steric effects in cyclization processes (Wlodarczyk et al., 2011).

Another study explored the efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one under phase transfer catalysis conditions, yielding new derivatives. This method stands out for its selectivity and efficiency, broadening the compound's applicability in chemical synthesis (Organic Chemistry: An Indian Journal, 2014).

Crystallography and Structural Analysis

Research on hydrogen-bonded co-crystals of 6-methylquinoline with chloro-nitrobenzoic acids revealed insights into molecular interactions and structural determination. These studies underscore the importance of 3-Bromo-4-chloro-6-methylquinoline in understanding molecular assembly and crystal engineering (Gotoh & Ishida, 2020).

Biological Activity

On the biological front, a compound synthesized from 6-bromo-4-chloro-3-nitroquinoline showed potential as an intermediate in PI3K/mTOR inhibitors, indicating its utility in developing therapies for diseases modulated by these pathways (Lei et al., 2015).

Orientations Futures

Quinoline derivatives have versatile applications in various fields, including drug discovery and material synthesis. There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions of 3-Bromo-4-chloro-6-methylquinoline could be focused on its potential applications in these areas.

Propriétés

IUPAC Name |

3-bromo-4-chloro-6-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQWQGWULHWFOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671152 |

Source

|

| Record name | 3-Bromo-4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloro-6-methylquinoline | |

CAS RN |

1204810-41-2 |

Source

|

| Record name | 3-Bromo-4-chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-Amino-3-[[(2R)-2-amino-2-hydroxycarbonylethyl]disulfanyl](113C)propanoic acid](/img/structure/B598019.png)

![2,6-Diazaspiro[3.4]octan-5-one](/img/structure/B598023.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)